
5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one, also known as PQR309, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
作用機序
5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one targets the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. It inhibits the activity of PI3K, Akt, and mTOR, which are key components of this pathway. By doing so, this compound induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. It has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. This compound has been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors.
実験室実験の利点と制限
One of the major advantages of 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one is its potency and selectivity for the PI3K/Akt/mTOR pathway. This makes it a promising candidate for combination therapy with other anticancer drugs. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the development of 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one. One potential application is in the treatment of brain tumors, where its ability to cross the blood-brain barrier could be particularly advantageous. Another direction is the development of combination therapies with other anticancer drugs, which could enhance the efficacy of this compound. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in vivo.
合成法
The synthesis of 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one involves the reaction of 5-fluoro-2-nitrobenzoic acid with 2-mercapto-N-(3-pyridinyl)-4-quinazolinamine in the presence of triethylamine and acetic anhydride. The resulting compound is then treated with sodium hydroxide and hydrochloric acid to yield this compound.
科学的研究の応用
5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one has been extensively studied for its anticancer properties. It has shown potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and progression. In addition, this compound has been found to enhance the efficacy of other anticancer drugs, such as paclitaxel and cisplatin.
特性
IUPAC Name |
5-fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c1-10(21)9-23-16-19-13-6-2-5-12(17)14(13)15(22)20(16)11-4-3-7-18-8-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUOFWOBSCIGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-benzyl-3-(4-ethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B3002810.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3002812.png)
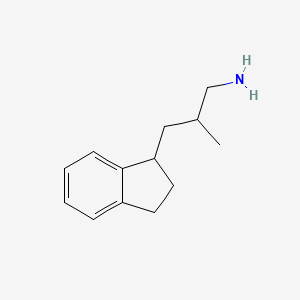
![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/no-structure.png)
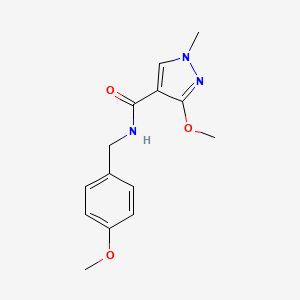
![(E)-2-((2-methoxyphenethyl)amino)-3-(((2-methoxyphenethyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3002817.png)
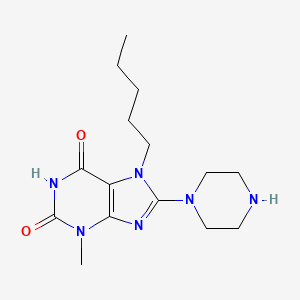
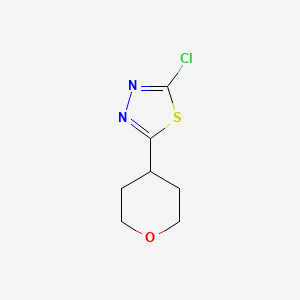

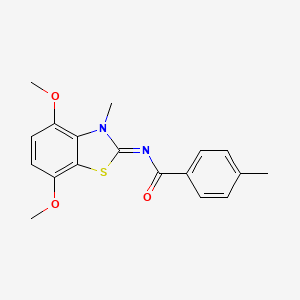
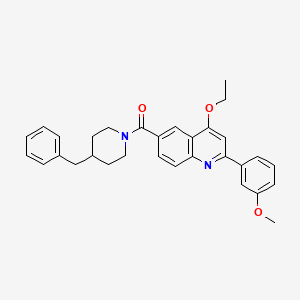
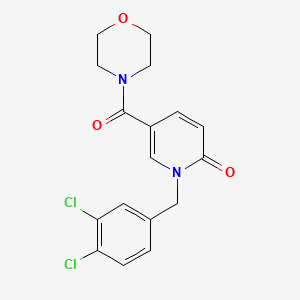
![5-[(4-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride](/img/structure/B3002832.png)